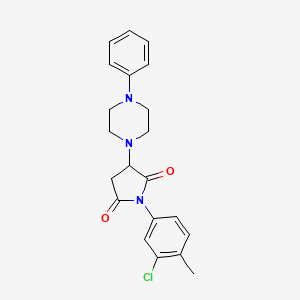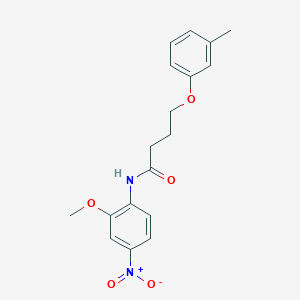
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidinedione derivative that has been studied for its pharmacological properties, including its ability to act as an antagonist of the dopamine D2 receptor and its potential as an antipsychotic agent.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. By blocking the activity of this receptor, the compound may help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its well-characterized pharmacological profile. Its mechanism of action and biochemical effects have been extensively studied, which makes it a useful tool for investigating the role of dopamine receptors in psychiatric disorders. However, one limitation is that the compound has not yet been approved for clinical use, which may limit its utility in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the compound may also have potential therapeutic applications in other areas, such as neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be achieved through a variety of methods. One commonly used method involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-phenylpiperazine in the presence of sodium methoxide. The resulting product is then cyclized with maleic anhydride to yield the final compound.
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic properties and has been investigated for its potential use in the treatment of schizophrenia. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-15-7-8-17(13-18(15)22)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVCYVRGMYPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)



![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)

